4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-11-9(12)3-2-4-10(11)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBKYRYIDCSTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-1,3-thiazole-4-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorines on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified thiazole derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorines.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. Research has indicated that compounds featuring the thiazole ring can exhibit potent antibacterial and antifungal activities. For instance, derivatives similar to 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole have shown effectiveness against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the dichlorophenyl group enhances the compound's interaction with bacterial membranes, increasing its efficacy.
Anticonvulsant Activity
The thiazole moiety has been linked to anticonvulsant effects in several studies. Compounds that integrate thiazole structures have demonstrated significant activity in models of epilepsy, suggesting that modifications to the thiazole ring can lead to improved anticonvulsant properties. For example, analogues of thiazoles have been synthesized and tested, showing promising results with median effective doses lower than traditional medications .
Lead Compound for New Drugs
The unique structural features of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole make it an attractive lead compound in drug development. Its ability to interact with various biological targets allows for the exploration of multiple therapeutic pathways. The compound is included in screening libraries for drug discovery efforts targeting various diseases .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of thiazole derivatives has revealed critical insights into how modifications affect biological activity. For instance, altering substituents on the thiazole ring can significantly impact antimicrobial potency and anticonvulsant efficacy. Understanding these relationships aids in optimizing compounds for desired therapeutic outcomes .
Synthesis Techniques
The synthesis of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves multi-step organic reactions. Common methods include condensation reactions involving thiourea derivatives and various electrophiles. These synthetic pathways are crucial for producing analogues with enhanced biological activities .
Case Study 1: Antibacterial Efficacy
In a recent study, a series of thiazole derivatives including 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole were evaluated against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the dichlorophenyl group significantly enhanced antibacterial activity compared to non-substituted analogues .
Case Study 2: Anticonvulsant Activity Assessment
Another investigation focused on the anticonvulsant properties of various thiazole derivatives in animal models. The study found that compounds with specific substitutions on the thiazole ring exhibited superior protection against seizures compared to standard treatments .
Mechanism of Action
The mechanism of action of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compound A : 4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic acid
- Structure : Differs by a benzoic acid substituent at position 5 of the thiazole ring.
- Synthesis : Prepared via saponification of a methyl ester precursor under alkaline conditions (10 M NaOH, THF, 80°C) with a yield dependent on reaction optimization .
- Properties : Higher polarity due to the carboxylic acid group, impacting solubility (e.g., aqueous vs. organic phases).
Compound B : 2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core and incorporates a pyrazine substituent.
- Synthesis : Formed via nucleophilic substitution under nitrogen atmosphere (DMF, 60°C), yielding a white powder with distinct $ ^1H $ NMR signals for pyrazine protons (δ 8.5–9.0 ppm) .
- Bioactivity : Thiadiazole derivatives often exhibit antiviral or antimicrobial properties, though specific data for this compound are unspecified in the evidence .
Functional Analogues with Dichlorophenyl or Sulfanyl Moteties
Compound C : 1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea [8]
- Structure : Combines a thiadiazole ring with a thiourea linkage and trifluoromethylphenyl group.
- Synthesis: Ethanol-mediated crystallization (52% yield, m.p. 192°C) .
- Bioactivity: Thiourea derivatives are known for HIV-1/2 inhibition, though efficacy data remain undisclosed in the evidence .
Compound D : 4-(Chloromethyl)-2-methyl-1,3-thiazole
- Structure : Simpler analogue lacking the dichlorophenyl-sulfanyl group.
- Availability : Commercially available as a 97% pure reagent (Thermo Fisher Scientific, SPB02171DA) .
- Utility : Serves as a precursor for further functionalization via nucleophilic substitution.
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships : The dichlorophenyl-sulfanyl group enhances lipid membrane interaction, critical for ion channel targeting, while thiadiazole/triazole analogues prioritize hydrogen-bonding interactions (e.g., HIV protease binding) .
- Synthetic Challenges : Alkaline conditions (e.g., NaOH/THF) are effective for ester hydrolysis in Compound A but may degrade acid-sensitive functionalities in related molecules .
- Commercial Relevance : Simpler analogues like 4-(chloromethyl)-2-methyl-1,3-thiazole are industrially accessible, enabling scalable derivatization .
Biological Activity
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole, also known as a thiazole derivative, has garnered significant attention in recent years due to its potential biological activities. This compound is characterized by the presence of a thiazole ring and a dichlorophenyl group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole | S. aureus (MRSA) | 2 µg/mL |
| 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole | E. faecium (vancomycin-resistant) | 16 µg/mL |
| Other Thiazole Derivative | E. coli | 8 µg/mL |
The dichlorophenyl group enhances the lipophilicity of the molecule, allowing for better penetration into bacterial cells and increasing its reactivity with microbial targets .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against drug-resistant strains of fungi.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole | C. auris | < 16 µg/mL |
| Other Thiazole Derivative | C. albicans | 32 µg/mL |
The compound demonstrated superior activity against Candida auris compared to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. The compound showed varying degrees of cytotoxicity against different cancer cell lines.
Table 3: Anticancer Activity
| Compound | Cell Line | Viability (%) at 10 µM |
|---|---|---|
| 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole | Caco-2 (Colorectal) | 39.8% |
| 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole | A549 (Lung) | 55.4% |
The results indicate that the compound significantly reduces cell viability in Caco-2 cells compared to untreated controls .
The mechanism by which thiazole derivatives exert their biological effects involves several pathways:
- Antimicrobial Mechanism : The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the compound, allowing it to interact more effectively with microbial targets.
- Antifungal Mechanism : Compounds have been shown to act as non-competitive inhibitors of fungal enzymes such as lanosterol C14α-demethylase .
- Anticancer Mechanism : The cytotoxic effects on cancer cells may involve the disruption of cellular processes and induction of apoptosis through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on MRSA : A study demonstrated that the thiazole derivative effectively inhibited MRSA growth in vitro with an MIC comparable to standard treatments.
- Fungal Resistance : Another study reported that the compound showed efficacy against fluconazole-resistant Candida strains, suggesting a potential role in treating resistant infections.
- Cytotoxicity Evaluation : In vitro tests indicated that compounds similar to 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole exhibited cytotoxicity levels comparable to established anticancer drugs like doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole?
- Methodology : The compound can be synthesized via cyclization of intermediates derived from substituted benzaldehydes or thioethers. For example, Lawesson’s reagent is often used to facilitate cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to introduce sulfonyl or sulfonamide groups . Another approach involves refluxing substituted benzaldehydes with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to form the thiazole core .
Q. How is the compound characterized analytically?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) offers precise structural elucidation. For example, in related thiazoles, NMR signals at δ 2.5–3.0 ppm often correspond to methyl groups attached to the thiazole ring, and aromatic protons from dichlorophenyl groups appear as doublets in the δ 7.0–8.0 ppm range .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?
- Methodology : Optimizing solvent polarity (e.g., absolute ethanol vs. DMF) and catalysts (e.g., sodium hydroxide for condensation reactions) significantly impacts yield. For instance, refluxing in ethanol with glacial acetic acid improves cyclization efficiency by stabilizing intermediates . Oxidative chlorination steps require controlled temperatures (0–5°C) to prevent side reactions, as seen in sulfonyl chloride synthesis .
Q. What strategies are used to resolve contradictions in reported biological activity data?
- Methodology : Discrepancies in antitumor or antimicrobial activity across studies may arise from assay variability (e.g., cell line specificity) or impurities. Standardized in vitro screening (e.g., NCI-60 human tumor cell line panel) and high-purity synthesis (≥95% by HPLC) are recommended. For example, sulfonamide derivatives of 1,3-thiazoles showed variable IC₅₀ values depending on substituent position, necessitating structure-activity relationship (SAR) studies .
Q. How can regioselectivity be controlled during functionalization of the thiazole ring?
- Methodology : Electrophilic aromatic substitution (EAS) on the thiazole ring is directed by existing substituents. The 2-methyl group deactivates the 4-position, favoring sulfanyl or chloromethyl additions at the 5-position. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., sulfonyl) enhance regioselectivity during halogenation .
Q. What computational tools are used to predict the compound’s reactivity or binding affinity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like kinases or tubulin. For example, thiazole derivatives with dichlorophenyl groups exhibit strong π-π stacking with hydrophobic enzyme pockets, predicted via docking studies .
Key Research Challenges
- Synthetic Scalability : Multi-step syntheses require purification after each step (e.g., column chromatography), reducing overall yield .
- Biological Selectivity : Off-target effects in kinase inhibition necessitate SAR-driven modifications (e.g., introducing bulky substituents) .
- Stability in Aqueous Media : Hydrolysis of the sulfanyl-methyl group at physiological pH limits in vivo applications; prodrug strategies are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
